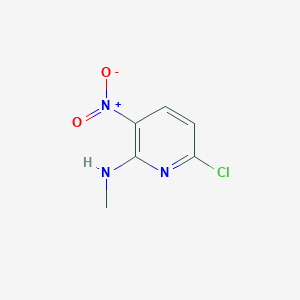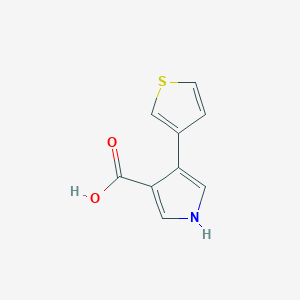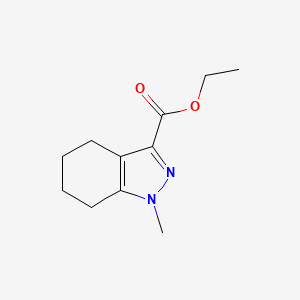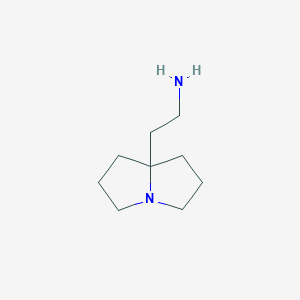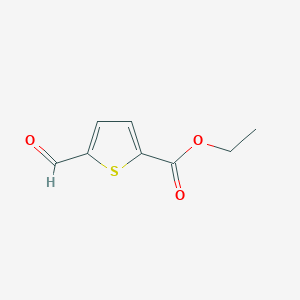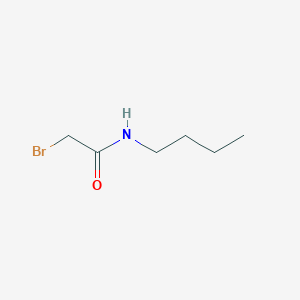
4-(叠氮甲基)苯甲腈
概述
描述
4-(Azidomethyl)benzonitrile is an organic compound with the molecular formula C8H6N4. It is a derivative of benzonitrile, where a methyl group (CH3) with an azide group (N3) is attached to the fourth position of the benzene ring . This compound is a valuable intermediate used in organic synthesis for various applications in scientific research.
科学研究应用
4-(Azidomethyl)benzonitrile has several scientific research applications:
Organic Synthesis: The presence of the azide group makes it a valuable building block for organic synthesis.
Medicinal Chemistry: Azide-containing molecules are often explored in the development of new drugs due to their ability to participate in various bioconjugation reactions.
Materials Science: The nitrile group and the aromatic ring in 4-(Azidomethyl)benzonitrile could contribute to interesting properties in materials.
作用机制
Target of Action
4-(Azidomethyl)benzonitrile is a synthetic compound that has been studied for its potential antifungal activities
Mode of Action
It’s known that the compound is synthesized by adding aqueous sodium azide to 4-cyanobenzyl bromide . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
A study suggests that azido and cyano transitions within biological systems can be spectrally isolated from other congested regions of the ir spectrum
Result of Action
It’s known that the compound has potential antifungal activities . The specific molecular and cellular effects of this compound’s action require further investigation.
Action Environment
It’s known that the compound is stable in a solution of tert-butyl methyl ether
生化分析
Biochemical Properties
4-(Azidomethyl)benzonitrile plays a significant role in biochemical reactions due to its reactive azido group. This group can participate in cycloaddition reactions, particularly with alkynes, to form triazoles. These reactions are often catalyzed by copper(I) ions, making 4-(Azidomethyl)benzonitrile a valuable reagent in bioconjugation and labeling studies. The compound interacts with enzymes and proteins that facilitate these cycloaddition reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enzymes .
Cellular Effects
In cellular environments, 4-(Azidomethyl)benzonitrile can influence various cellular processes. It has been observed to affect cell signaling pathways by modifying proteins through click chemistry reactions. This modification can alter protein function, localization, and interactions, thereby impacting gene expression and cellular metabolism. Studies have shown that 4-(Azidomethyl)benzonitrile can be used to label and track biomolecules within cells, providing insights into cellular dynamics and functions .
Molecular Mechanism
The molecular mechanism of 4-(Azidomethyl)benzonitrile involves its interaction with biomolecules through the azido group. This group can form covalent bonds with alkynes in the presence of a copper(I) catalyst, resulting in the formation of stable triazole linkages. This reaction is highly specific and efficient, making it a powerful tool for studying molecular interactions and enzyme activities. The compound can inhibit or activate enzymes by covalently modifying their active sites, leading to changes in their catalytic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Azidomethyl)benzonitrile can vary over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures. Long-term studies have shown that 4-(Azidomethyl)benzonitrile can have sustained effects on cellular function, particularly in in vitro studies where it is used for labeling and tracking purposes. Its stability and reactivity make it suitable for long-term experiments, provided that appropriate storage conditions are maintained .
Dosage Effects in Animal Models
The effects of 4-(Azidomethyl)benzonitrile in animal models are dose-dependent. At low doses, the compound is generally well-tolerated and can be used for labeling and tracking studies without significant adverse effects. At higher doses, it can exhibit toxic effects, including cytotoxicity and disruption of normal cellular functions. Studies in animal models have shown that there is a threshold dose beyond which the compound’s toxicity increases significantly, necessitating careful dosage optimization for experimental applications .
Metabolic Pathways
4-(Azidomethyl)benzonitrile is involved in metabolic pathways that include its conversion to triazole derivatives through cycloaddition reactions. These reactions are catalyzed by enzymes such as copper(I) ions, which facilitate the formation of stable triazole linkages. The compound can also interact with other metabolic enzymes, affecting metabolic flux and metabolite levels. Its role in these pathways highlights its importance in biochemical research and applications .
Transport and Distribution
Within cells and tissues, 4-(Azidomethyl)benzonitrile is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments. The compound’s distribution is crucial for its effectiveness in labeling and tracking studies, as it needs to reach target biomolecules to exert its effects .
Subcellular Localization
The subcellular localization of 4-(Azidomethyl)benzonitrile is determined by its interactions with cellular components and post-translational modifications. The compound can be directed to specific compartments or organelles through targeting signals, where it can modify proteins and other biomolecules. This localization is essential for its role in studying cellular processes and dynamics, as it allows for precise labeling and tracking of subcellular structures .
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(Azidomethyl)benzonitrile involves the nucleophilic substitution reaction of 4-(bromomethyl)benzonitrile with sodium azide. The resulting product is then purified using column chromatography. The reaction typically takes place in a solvent such as dimethylformamide (DMF) at room temperature .
Industrial Production Methods
While specific industrial production methods for 4-(Azidomethyl)benzonitrile are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
化学反应分析
Types of Reactions
4-(Azidomethyl)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution:
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide: Used in the nucleophilic substitution reaction to introduce the azide group.
Dimethylformamide (DMF): Commonly used as a solvent in these reactions.
Major Products
相似化合物的比较
Similar Compounds
Benzonitrile: The parent compound, which lacks the azide group.
4-(Bromomethyl)benzonitrile: A precursor in the synthesis of 4-(Azidomethyl)benzonitrile.
4-Cyanobenzyl Azide: Another name for 4-(Azidomethyl)benzonitrile.
Uniqueness
4-(Azidomethyl)benzonitrile is unique due to the presence of both the azide and nitrile groups on the aromatic ring. This combination allows for versatile reactivity, making it a valuable intermediate in organic synthesis and various scientific research applications.
属性
IUPAC Name |
4-(azidomethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-5-7-1-3-8(4-2-7)6-11-12-10/h1-4H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVIVHINAVAKKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=[N+]=[N-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454177 | |
| Record name | 4-(azidomethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84466-87-5 | |
| Record name | 4-(azidomethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


